ZK-91296

Benzodiazepine Receptor Receptor Occupancy Anticonvulsant

Select ZK-91296 for its unique partial agonist profile at the benzodiazepine receptor, enabling anxiolysis without sedation at doses 8-fold lower than those causing motor impairment. Unlike diazepam, it lacks muscle relaxant effects, making it the definitive tool for dissecting pure anxiolytic and anticonvulsant mechanisms in GABA-A receptor signaling and structure-activity relationship studies.

Molecular Formula C23H22N2O4
Molecular Weight 390.4 g/mol
CAS No. 83910-34-3
Cat. No. B1684399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZK-91296
CAS83910-34-3
Synonymsethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate
ZK 91296
ZK-91296
Molecular FormulaC23H22N2O4
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC=C3OCC4=CC=CC=C4
InChIInChI=1S/C23H22N2O4/c1-3-28-23(26)22-16(14-27-2)20-18(12-24-22)25-17-10-7-11-19(21(17)20)29-13-15-8-5-4-6-9-15/h4-12,25H,3,13-14H2,1-2H3
InChIKeyWFPXOWCKXUEKCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ZK-91296 (CAS 83910-34-3) Procurement Guide: Beta-Carboline Partial Agonist for Anxiety and Epilepsy Research


ZK-91296 (ethyl 5-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate) is a potent and selective ligand for benzodiazepine (BZ) receptors, classified as a beta-carboline derivative with partial agonistic activity [1]. It is primarily used as a research tool in neurological studies for its anticonvulsant and anxiolytic properties [1].

ZK-91296 Differentiation: Why In-Class Beta-Carboline Substitution is Not Recommended for Research


Beta-carbolines exhibit a spectrum of activity at the benzodiazepine receptor, ranging from full agonists to inverse agonists, with distinct pharmacological profiles [1]. Simple substitution of one beta-carboline for another can lead to confounded experimental results. ZK-91296, as a partial agonist, has a unique profile that differs from related compounds like the full agonist ZK-93423 or the antagonist ZK-93426, as evidenced by differential effects on GABA-stimulated chloride flux and behavioral outcomes [1].

ZK-91296 Product-Specific Evidence: Quantitative Differentiation from Analogs


Higher Benzodiazepine Receptor Occupancy Required for Anticonvulsant Effect vs. Diazepam

ZK-91296 requires higher benzodiazepine receptor occupancy than diazepam to achieve an equivalent anticonvulsant effect against chemical convulsants. This is attributed to its partial agonism and suggests a different therapeutic window or safety profile [1].

Benzodiazepine Receptor Receptor Occupancy Anticonvulsant

Lack of Muscle Relaxant Effect and Antagonism of Diazepam-Induced Relaxation

In mutant rats with increased hindlimb muscle tone, ZK-91296 was completely devoid of muscle relaxant effect, while diazepam and phenobarbitone exhibited clear muscle relaxant properties. Furthermore, ZK-91296 antagonized the muscle relaxant action of both diazepam and phenobarbitone [1].

Muscle Relaxation Spasticity Motor Function

Anxiolytic Effect at Doses Significantly Below Sedation Threshold vs. Diazepam

ZK-91296 produced an anxiolytic effect in the social interaction test in rats at a dose of 5 mg/kg, a dose that did not induce sedation. Significant sedation, as measured by reduced exploratory activity in the holeboard, was not observed until a dose of 40 mg/kg. This contrasts with diazepam, where sedative effects are observed at anxiolytic doses [1].

Anxiolytic Sedation Safety Window

Partial Agonist Profile Differentiates from Full Agonist ZK-93423 on Chloride Influx

ZK-91296 acts as a partial agonist at the BZ-GABA receptor complex, producing a smaller enhancement of GABA-stimulated chloride influx compared to the full agonist ZK-93423. At a concentration of 1.0 microM, ZK-93423 produced an approximate 2-fold left-shift in the GABA dose-response curve, while ZK-91296 produced over a 1-fold left-shift [1].

GABA Receptor Chloride Influx Intrinsic Efficacy

Longer Duration of Anticonvulsant Action Compared to Diazepam in Primate Model

In photosensitive baboons, ZK-91296 was similar in potency to diazepam but exhibited a longer duration of anticonvulsant action, suppressing seizures for 2-4 hours following intravenous administration. Plasma analysis indicated rapid clearance with a beta half-life of 60-90 min [1].

Anticonvulsant Pharmacokinetics Epilepsy

ZK-91296 Research Applications: Evidence-Backed Scenarios for Scientific Use


Investigating Anxiolytic Mechanisms Without Sedation Confounds

ZK-91296 is ideally suited for behavioral studies where the separation of anxiolytic and sedative effects is critical. Its proven ability to reduce anxiety in animal models at doses 8-fold lower than those causing sedation [1] allows researchers to study pure anxiolytic mechanisms without the confounding variable of motor impairment.

Differentiating Anticonvulsant Efficacy from Muscle Relaxation

For studies evaluating anticonvulsant activity, ZK-91296 provides a unique tool as it lacks the muscle relaxant properties common to other benzodiazepine receptor ligands like diazepam [1]. This allows for the investigation of anticonvulsant pathways independent of effects on motor tone.

Functional Studies of Partial Agonism at GABA-A Receptors

ZK-91296 serves as a reference compound for exploring the functional consequences of partial agonism at the benzodiazepine site of the GABA-A receptor. Its distinct, intermediate effect on chloride influx compared to full agonists like ZK-93423 [1] makes it valuable for structure-activity relationship and receptor signaling studies.

Comparative Primate Epilepsy Research

In non-human primate models of generalized epilepsy, ZK-91296 offers a distinct pharmacokinetic profile with a longer duration of action than diazepam [1]. This property is advantageous for studies requiring sustained seizure suppression over several hours without repeated dosing.

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